Ethanol, 2-[(2-chloroethyl)amino]-
Overview
Description
Ethanol, 2-[(2-chloroethyl)amino]- is a chemical compound with the molecular formula C4H10ClNO. It is a white crystalline solid that is soluble in water and many organic solvents. This compound is known for its use in various chemical and biological applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanol, 2-[(2-chloroethyl)amino]- can be synthesized through the reaction of 2-chloroethylamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
C2H4ClNH2+C2H4O→C4H10ClNO
Industrial Production Methods
In industrial settings, the production of Ethanol, 2-[(2-chloroethyl)amino]- involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[(2-chloroethyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces primary or secondary amines.
Substitution: Produces various substituted ethanol derivatives.
Scientific Research Applications
Ethanol, 2-[(2-chloroethyl)amino]- is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanol, 2-[(2-chloroethyl)amino]- involves its interaction with cellular components. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in cellular functions. This compound is known to target specific molecular pathways, influencing processes such as cell division and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethanol: Similar in structure but lacks the amino group.
2-Aminoethanol: Contains an amino group but lacks the chloroethyl group.
2-Chloroethylamine: Contains the chloroethyl group but lacks the ethanol moiety.
Uniqueness
Ethanol, 2-[(2-chloroethyl)amino]- is unique due to the presence of both the chloroethyl and amino groups, which confer distinct reactivity and biological activity. This dual functionality makes it valuable in various chemical and biological applications.
Biological Activity
Ethanol, 2-[(2-chloroethyl)amino]- (commonly referred to as 2-(2-chloroethyl)aminoethanol) is a compound that exhibits significant biological activity due to its unique structural features, including both chloroethyl and amino groups. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 160.04 g/mol
- CAS Number : 3890-98-0
The presence of the chloroethyl group allows this compound to participate in various chemical reactions, such as oxidation and substitution, which contribute to its biological activity.
Ethanol, 2-[(2-chloroethyl)amino]- interacts with cellular components through covalent bonding with nucleophilic sites on proteins and DNA. This interaction can lead to:
- Alterations in Cellular Functions : The compound influences critical cellular processes such as cell division and apoptosis.
- DNA Damage : Similar compounds have been shown to induce DNA damage through oxidative stress mechanisms, leading to phosphorylation of key proteins involved in the DNA damage response .
Biological Activity
The biological activity of Ethanol, 2-[(2-chloroethyl)amino]- can be summarized as follows:
Case Studies and Research Findings
-
Antitumor Studies :
- In vitro studies demonstrated that Ethanol, 2-[(2-chloroethyl)amino]- exhibited significant cytotoxicity against several cancer cell lines, suggesting potential use in cancer therapy.
- Toxicological Assessments :
- Human Clinical Observations :
Comparative Analysis with Similar Compounds
Ethanol, 2-[(2-chloroethyl)amino]- is often compared with similar compounds due to its unique reactivity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Chloroethanol | Lacks amino group | Less reactive; limited biological activity |
2-Aminoethanol | Lacks chloroethyl group | Lower cytotoxicity |
Bis(2-chloroethyl)amine | Contains two chloroethyl groups | Higher cytotoxicity; used in chemotherapy |
Properties
IUPAC Name |
2-(2-chloroethylamino)ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO/c5-1-2-6-3-4-7/h6-7H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOGEYINHLFAEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40328957 | |
Record name | 2-[(2-Chloroethyl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40328957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3890-98-0 | |
Record name | 2-[(2-Chloroethyl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40328957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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